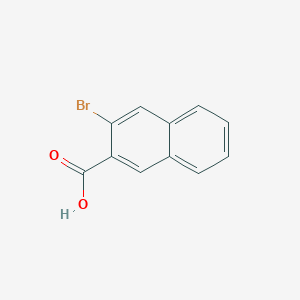
3-Bromonaphthalene-2-carboxylic acid
Vue d'ensemble
Description
3-Bromonaphthalene-2-carboxylic acid is a brominated naphthalene derivative with a carboxylic acid functional group. It is related to compounds that have been synthesized and studied for their chemical properties and potential applications in various fields, including organic synthesis and materials science.
Synthesis Analysis
The synthesis of brominated naphthalenes can be achieved through electrophilic cyclizations, as demonstrated in the synthesis of highly functionalized 2-bromonaphthalenes from diaryl-2,3-allenyl ethers using N-bromosuccinimide. The yields of these reactions vary from 21-66%, and the electronic effects of the aryl groups play a significant role in the selectivity of the reaction . Additionally, carbopalladation of nitriles has been employed to synthesize 3,4-disubstituted 2-aminonaphthalenes, which suggests that similar palladium-catalyzed processes could potentially be adapted for the synthesis of 3-bromonaphthalene-2-carboxylic acid derivatives .
Molecular Structure Analysis
The molecular structure of 3-bromonaphthalene-2-carboxylic acid would consist of a naphthalene core with a bromine atom substituted at the 3-position and a carboxylic acid group at the 2-position. The presence of these functional groups would influence the compound's reactivity and interaction with other molecules. For instance, yttrium benzene dicarboxylates with similar carboxylic acid groups have been synthesized and shown to form one- and three-dimensional structures with interesting luminescent properties .
Chemical Reactions Analysis
Brominated naphthalenes, such as 3-bromonaphthalene-2-carboxylic acid, are likely to participate in various chemical reactions due to the presence of the reactive bromine atom. For example, 2-bromoacetyl-6-methoxynaphthalene has been used as a fluorescent labeling reagent for the HPLC analysis of carboxylic acids, indicating that brominated naphthalenes can react with carboxylic acids to form fluorescent esters . Similarly, bromothiophen carboxylic acids have been shown to undergo condensation reactions with carbanions, leading to the formation of heterocyclic compounds . These examples suggest that 3-bromonaphthalene-2-carboxylic acid could also be involved in various condensation and cyclization reactions.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 3-bromonaphthalene-2-carboxylic acid are not detailed in the provided papers, we can infer from related compounds that it would exhibit properties typical of aromatic carboxylic acids and brominated organic compounds. These might include moderate solubility in organic solvents, potential for hydrogen bonding due to the carboxylic acid group, and reactivity towards nucleophilic substitution reactions at the bromine atom. The fluorescent properties of related brominated naphthalenes also suggest that 3-bromonaphthalene-2-carboxylic acid could be explored for its potential luminescence .
Applications De Recherche Scientifique
Synthesis Processes
- 3-Bromonaphthalene-2-carboxylic acid has been utilized in the synthesis of 1,1′-binaphthyl-2-carboxylates via nucleophilic aromatic substitution, providing a route to these compounds in excellent yields. This synthesis process highlights the reactivity and utility of 3-bromonaphthalene derivatives in organic synthesis (Hotta, Suzuki, & Miyano, 1990).
Fluorescent Labeling in HPLC Analysis
- Derivatives of 3-bromonaphthalene, such as 2-bromoacetyl-6-methoxynaphthalene, have been used as fluorescent labeling reagents for HPLC analysis of biologically active carboxylic acids, including fatty acids and bile acids. This application demonstrates the potential of 3-bromonaphthalene derivatives in analytical chemistry, particularly in enhancing detection sensitivity (Gatti, Cavrini, & Roveri, 1992).
Supramolecular Chemistry
- In the field of supramolecular chemistry, derivatives of 3-bromonaphthalene have been explored for their role in the formation of carboxylic acid-pyridine supramolecular heterocatemers within co-crystals. These studies contribute to our understanding of molecular interactions and the design of advanced materials (Sudhakar et al., 2008).
Development of Photoluminescent Materials
- Bromonaphthalene-based polymers, such as bromonaphthalene-labeled poly(acrylic acid), have been synthesized and studied for their phosphorescent properties. These materials are used to investigate polymer conformations and interactions, showcasing the role of 3-bromonaphthalene derivatives in material science and photophysics (Turro, Caminati, & Kim, 1991).
Orientations Futures
Boronic acids and their derivatives, such as “3-Bromonaphthalene-2-carboxylic acid”, have potential applications in various fields, including drug discovery and material science. The interest in these compounds has been growing, especially after the discovery of the drug bortezomib . Future research could focus on extending the studies with boronic acids in medicinal chemistry to obtain new promising drugs .
Propriétés
IUPAC Name |
3-bromonaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEICVAXCBDOSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481323 | |
| Record name | 3-BROMONAPHTHALENE-2-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromonaphthalene-2-carboxylic acid | |
CAS RN |
20717-80-0 | |
| Record name | 3-Bromo-2-naphthalenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20717-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-BROMONAPHTHALENE-2-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



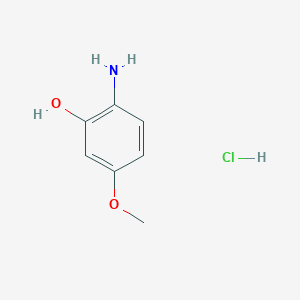
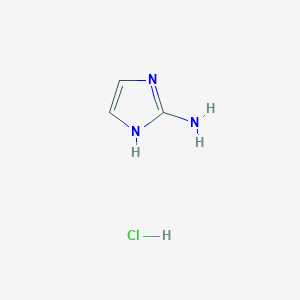
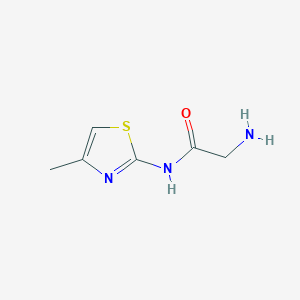
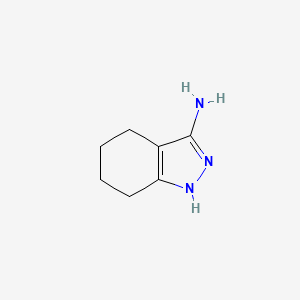
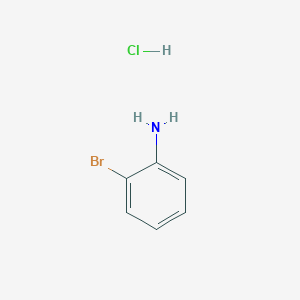
![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine](/img/structure/B1280945.png)
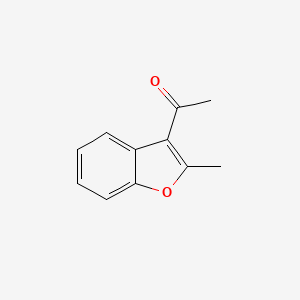
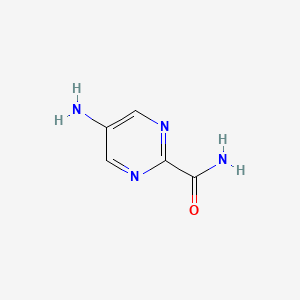
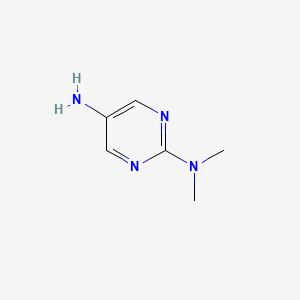
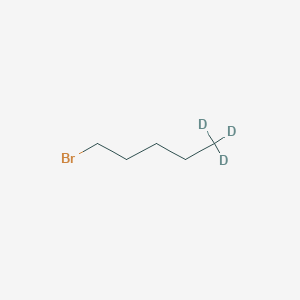
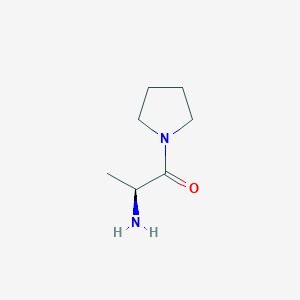
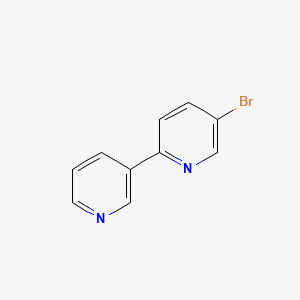

![6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one](/img/structure/B1280972.png)